Mesitylenesulfonic benzylidenehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mesitylenesulfonic benzylidenehydrazide is a chemical compound with the molecular formula C16H18N2O2S and a molecular weight of 302.398 g/mol . It is known for its unique structure, which includes a mesitylene group (2,4,6-trimethylbenzene) attached to a sulfonic acid group and a benzylidenehydrazide moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mesitylenesulfonic benzylidenehydrazide typically involves the reaction of mesitylenesulfonyl chloride with benzylidenehydrazine. The process begins with the preparation of mesitylenesulfonyl chloride by reacting mesitylene with chlorosulfonic acid. This reaction is carried out under controlled temperature conditions to avoid excessive heat and ensure the formation of the desired product .
Once mesitylenesulfonyl chloride is obtained, it is reacted with benzylidenehydrazine in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction mixture is cooled to maintain a low temperature, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Mesitylenesulfonic benzylidenehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzylidenehydrazide moiety into corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Substituted sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Mesitylenesulfonic benzylidenehydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of mesitylenesulfonic benzylidenehydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with protein synthesis and DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic benzylidenehydrazide
- Mesitylenesulfonic ethylidenehydrazide
- Mesitylenesulfonic isopropylidenehydrazide
- 2-Methoxybenzoic benzylidenehydrazide
- Benzoic acid benzylidenehydrazide
Uniqueness
Mesitylenesulfonic benzylidenehydrazide is unique due to its specific combination of a mesitylene group and a benzylidenehydrazide moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .
Eigenschaften
CAS-Nummer |
16182-18-6 |
---|---|
Molekularformel |
C16H18N2O2S |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
N-[(Z)-benzylideneamino]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18N2O2S/c1-12-9-13(2)16(14(3)10-12)21(19,20)18-17-11-15-7-5-4-6-8-15/h4-11,18H,1-3H3/b17-11- |
InChI-Schlüssel |
UZISGOKGIUQLLS-BOPFTXTBSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N/N=C\C2=CC=CC=C2)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.